![molecular formula C12H22N2O2 B1473321 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane CAS No. 1392804-11-3](/img/structure/B1473321.png)
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane
Overview
Description
Synthesis Analysis
The synthesis of such compounds involves the conversion of the readily available bicyclo [1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo [3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo [1.1.1]pentane skeleton to the bicyclo [3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of “1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane” is a type of bicyclo [3.1.1]heptane, which is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the conversion of the bicyclo [1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo [3.1.1]pentan-1-amines using imine photochemistry .Scientific Research Applications
Synthesis of Azabicyclic Amines and Derivatives
Synthesis of Tris- and Monoprotected Derivatives : A variety of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo hexane and heptane skeletons have been synthesized through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, leading to compounds with potential applications in medicinal chemistry and organic synthesis (Gensini et al., 2002).
Conformationally Constrained β-Amino Acid Derivatives : N-Boc-protected N-3-alkenyltetronic acid amides underwent an intramolecular [2 + 2]-photocycloaddition to yield diastereoselectively strained lactones with a 2-azabicyclo[3.2.0]heptane core. These compounds represent conformationally constrained β-amino acid derivatives with potential applications in peptidomimetic design (Basler et al., 2005).
Enantioselective Synthesis of Analogs : Enantiopure analogues of 3-hydroxyproline, synthesized from derivatives of the naturally occurring amino acid serine, demonstrate the utility of azabicyclic scaffolds in the synthesis of stereochemically complex molecules (Avenoza et al., 2002).
Applications in Medicinal Chemistry
Synthesis of Nicotinic Agonists : The synthesis of syn- and anti-isoepibatidine through the coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids demonstrates the application of azabicyclic compounds in developing potential nicotinic agonists (Malpass et al., 2005).
Neuroexcitants Synthesis : The synthesis of neuroexcitants like alpha-kainic acid from N-Boc 2-tosyl-7-azabicyclo[2.2.1]heptadiene showcases the potential of these structures in neuropharmacology (Hodgson et al., 2005).
Development of Peptidomimetics
Rigid Dipeptide Mimetics : The efficient synthesis of azabicyclo[XY.0]alkane amino acids, which are rigid dipeptide mimetics, highlights their importance in peptide-based drug discovery for structure-activity studies (Mandal et al., 2005).
Dipeptide β-Turn Mimetics : An efficient approach to the synthesis of enantiopure indolizidinone amino acids, which serve as rigid dipeptide β-turn mimetics, underscores the utility of azabicyclic compounds in the design of molecules mimicking the secondary structure elements of proteins (Wang et al., 2001).
Future Directions
Mechanism of Action
In terms of synthesis, azabicycloheptanes can be accessed through ring-opening reactions of propellanes, by analogy to the well-established preparation of bicyclopentanes from propellane . The mild photocatalyzed Minisci-like decarboxylative functionalization of aliphatic carboxylic acids, via the corresponding activated (hydroxyphthalimide) esters, has been used to introduce various heterocycles at the bridgehead position .
properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-9(7-12)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNTNNVOUVBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135969 | |
Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1392804-11-3 | |
Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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